Méthylprednisolone 17-hémisuccinate

Vue d'ensemble

Description

Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid ester derived from methylprednisolone. It is widely used in the treatment of severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .

Applications De Recherche Scientifique

Methylprednisolone 17-hemisuccinate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Methylprednisolone 17-hemisuccinate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .

Mode of Action

Upon binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Once in the nucleus, the glucocorticoid receptor complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the regulation of gene transcription . This interaction results in the modulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .

Biochemical Pathways

The primary biochemical pathway affected by methylprednisolone 17-hemisuccinate involves the regulation of inflammatory and immune responses . By binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate can inhibit the transcription of pro-inflammatory genes and promote the transcription of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and suppressing immune responses .

Pharmacokinetics

Methylprednisolone 17-hemisuccinate exhibits favorable pharmacokinetic properties. It is a water-soluble corticosteroid ester, allowing for parenteral administration . The compound is primarily metabolized in the liver, with a small portion also metabolized in the kidneys and tissues . The elimination half-life of methylprednisolone is approximately 1.8–2.6 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of methylprednisolone 17-hemisuccinate’s action primarily involve the suppression of inflammation and immune responses . By modulating the transcription of various genes, methylprednisolone 17-hemisuccinate can reduce the production of pro-inflammatory mediators, inhibit the proliferation and activation of immune cells, and promote the resolution of inflammation . These effects can help to alleviate symptoms in conditions characterized by excessive inflammation or overactive immune responses .

Action Environment

The action, efficacy, and stability of methylprednisolone 17-hemisuccinate can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability . Additionally, the presence of certain enzymes in the body, such as cytochrome P450 3A4, can influence the metabolism and hence the bioavailability of the drug . Understanding these factors is crucial for optimizing the use of methylprednisolone 17-hemisuccinate in clinical settings.

Analyse Biochimique

Biochemical Properties

Methylprednisolone 17-hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the body, which are proteins that regulate gene expression and, consequently, a variety of physiological processes . The nature of these interactions is typically characterized by the binding of Methylprednisolone 17-hemisuccinate to the glucocorticoid receptor, which then influences the transcription of target genes .

Cellular Effects

Methylprednisolone 17-hemisuccinate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by downregulating the expression of inflammatory genes . It also influences cellular metabolism by interacting with metabolic pathways, potentially affecting the levels of various metabolites .

Molecular Mechanism

The mechanism of action of Methylprednisolone 17-hemisuccinate involves its binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and regulates the transcription of target genes . This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylprednisolone 17-hemisuccinate can change over time. For instance, it has been found that the triple intrathecal solution of methotrexate, cytarabine, and Methylprednisolone 17-hemisuccinate is stable for up to 24 hours when stored in polypropylene syringes protected from light at 4°C and 20°C .

Dosage Effects in Animal Models

In animal models, the effects of Methylprednisolone 17-hemisuccinate can vary with different dosages. For instance, a study on severe COVID-19 patients showed that the efficacy of Methylprednisolone in ARDS treatment was not always dose-dependent due to the differential regulation of related receptors .

Metabolic Pathways

Methylprednisolone 17-hemisuccinate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it has been found to influence pathways related to steroid hormones and eicosanoids .

Transport and Distribution

Methylprednisolone 17-hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble corticosteroid, which facilitates its distribution

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus upon binding to the glucocorticoid receptor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methylprednisolone 17-hemisuccinate is synthesized through an esterification reaction between succinic anhydride and methylprednisolone in the presence of an alkaline catalyst. The reaction typically occurs in a non-protonic solvent, such as dimethylformamide, and is catalyzed by triethylamine . The reaction conditions involve stirring at 25-35°C for several hours, followed by termination with hydrochloric acid and purification through filtration and washing .

Industrial Production Methods

The industrial production of methylprednisolone 17-hemisuccinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity. The final product is typically obtained through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions

Methylprednisolone 17-hemisuccinate undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of methylprednisolone 17-hemisuccinate, such as methylprednisolone sodium succinate and other esterified forms .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methylprednisolone sodium succinate

- Hydrocortisone hemisuccinate

- Prednisolone hemisuccinate

Uniqueness

Methylprednisolone 17-hemisuccinate is unique due to its high water solubility and rapid onset of action. It is particularly effective in emergency situations where quick intervention is required. Compared to similar compounds, it has a more favorable pharmacokinetic profile, allowing for more efficient absorption and distribution in the body .

Activité Biologique

Methylprednisolone 17-hemisuccinate (MPHS) is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its anti-inflammatory and immunosuppressive properties. This article delves into the compound's biological mechanisms, pharmacokinetics, clinical applications, and relevant case studies, supported by data tables and research findings.

Overview

Methylprednisolone 17-hemisuccinate is a water-soluble ester derived from methylprednisolone, commonly used in various medical conditions including severe allergic reactions, autoimmune diseases, and inflammatory disorders. Its mechanism of action involves binding to the glucocorticoid receptor (GR), leading to modulation of gene expression related to inflammation and immune response.

Target and Binding

MPHS primarily targets the glucocorticoid receptor (GR). Upon binding, the GR undergoes a conformational change that allows it to translocate into the nucleus, where it interacts with glucocorticoid response elements (GREs) in DNA . This interaction regulates the transcription of genes involved in inflammatory processes.

Biochemical Pathways

The activation of GR by MPHS results in:

- Suppression of pro-inflammatory cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Upregulation of anti-inflammatory proteins : Enhances the expression of lipocortin-1 and IκB, which inhibit pro-inflammatory pathways .

Pharmacokinetics

The pharmacokinetic profile of MPHS indicates favorable properties for therapeutic use:

- Absorption and Distribution : After parenteral administration, MPHS shows a longer mean residence time compared to its phosphate counterpart, indicating sustained effects .

- Metabolism : Significant renal excretion occurs with MPHS (approximately 14.7% excreted unchanged), while methylprednisolone phosphate shows minimal renal clearance .

- Half-life : The half-life of MPHS is conducive for its use in acute settings, allowing for effective management of severe inflammatory conditions.

Clinical Applications

Methylprednisolone 17-hemisuccinate is utilized in several clinical scenarios:

| Condition | Application |

|---|---|

| Severe Allergic Reactions | Rapid reduction of systemic inflammation |

| Autoimmune Diseases | Immunosuppressive therapy |

| Inflammatory Bowel Disease | Management of acute flares |

| Acute Spinal Cord Injury | Previously used as a treatment adjunct |

Case Studies

- Acute Spinal Cord Injury (ASCI) : A retrospective review indicated that high-dose MPSS administration in pediatric patients was associated with a higher complication rate compared to non-steroid treatments. Only 22% received therapy according to protocol .

- Comparative Study on Pharmacokinetics : In a study comparing MPHS with methylprednisolone phosphate, levels of active methylprednisolone were significantly higher following phosphate administration, suggesting faster conversion rates for therapeutic efficacy .

Research Findings

Recent studies have highlighted various aspects of MPHS's biological activity:

- Anti-inflammatory Effects : Research has shown that glucocorticoids like MPHS can modulate immune responses effectively, particularly in conditions like inflammatory bowel disease where they help control flare-ups by downregulating inflammatory mediators .

- HPLC Method Development : A validated high-performance liquid chromatography (HPLC) method has been developed for the analysis of MPHS and its metabolites, ensuring precise quantification for clinical use .

Propriétés

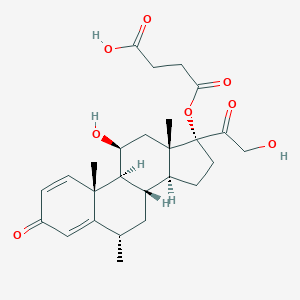

IUPAC Name |

4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNUHGXSJAWMH-XYMSELFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998345 | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77074-42-1 | |

| Record name | Methylprednisolone 17-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.